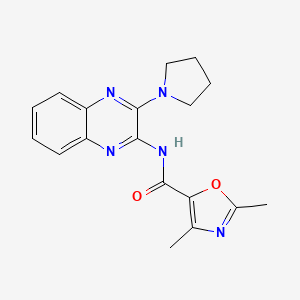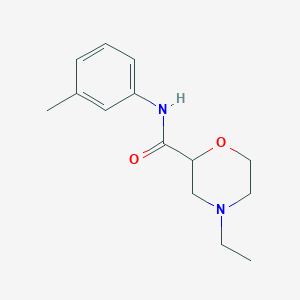![molecular formula C20H20N4O2 B7186002 1-methyl-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]indole-2-carboxamide](/img/structure/B7186002.png)
1-methyl-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]indole-2-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 1-methyl and 2-carboxamide groups.
Diazinan-1-yl Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core and the diazinan-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-methyl-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-indole-2-carboxamide: A simpler indole derivative with potential biological activities.
N-(2-oxo-1,3-diazinan-1-yl)phenyl derivatives: Compounds with similar diazinan-1-yl group.
Properties
IUPAC Name |
1-methyl-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-23-17-9-3-2-6-14(17)12-18(23)19(25)22-15-7-4-8-16(13-15)24-11-5-10-21-20(24)26/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCUBWONPAAAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)N4CCCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B7185933.png)
![imidazo[1,2-a]pyridin-2-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7185943.png)
![5-[1-[2-(butan-2-ylamino)-2-oxoethyl]piperidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B7185955.png)
![5-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]thiophene-2-carboxamide](/img/structure/B7185962.png)
![N-(1,3-thiazol-2-yl)-2-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]propanamide](/img/structure/B7185970.png)
![1-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7185975.png)
![3-Chloro-4-[(2-fluorophenyl)-methylsulfamoyl]benzoic acid](/img/structure/B7185986.png)
![[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7185991.png)
![1-methyl-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyrrole-2-carboxamide](/img/structure/B7185994.png)
![2-(2-fluorophenyl)-2-methyl-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7186001.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7186010.png)

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B7186020.png)
